molecular formula C17H24N4 B15048102 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole

1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole

Cat. No.: B15048102
M. Wt: 284.4 g/mol
InChI Key: NIRZHTCTHZDBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole exerts its effects involves interactions with specific molecular targets. The piperidine ring and benzotriazole moiety can interact with enzymes or receptors, modulating their activity. These interactions may involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

1-(1-piperidin-1-ylcyclohexyl)benzotriazole

InChI

InChI=1S/C17H24N4/c1-5-11-17(12-6-1,20-13-7-2-8-14-20)21-16-10-4-3-9-15(16)18-19-21/h3-4,9-10H,1-2,5-8,11-14H2

InChI Key

NIRZHTCTHZDBGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N2CCCCC2)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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